2-{[(3,4-Dimethylphenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
2-[(3,4-dimethylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17/h3-9,16-17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGUMMNYLCUHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261865 | |
| Record name | 2-[[(3,4-Dimethylphenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70301-51-8 | |
| Record name | 2-[[(3,4-Dimethylphenyl)amino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70301-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(3,4-Dimethylphenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Formation of the Iminium Ion : Formaldehyde reacts with 3,4-dimethylaniline to generate an iminium ion intermediate.
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Nucleophilic Attack : The phenolic hydroxyl group activates the aromatic ring, enabling electrophilic substitution at the ortho position.
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Deprotonation : The final product is stabilized via deprotonation, yielding the target compound.
Optimization Parameters
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Molar Ratios : Stoichiometric control is critical to prevent polysubstitution. A molar ratio of phenol:3,4-dimethylaniline:formaldehyde = 1:1:1 minimizes byproducts.
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Solvent System : Polar aprotic solvents like methanol or ethanol enhance solubility and reaction homogeneity.
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Temperature : Reactions are typically conducted at 65–130°C under reflux to ensure completion while avoiding decomposition.
Example Protocol (Adapted from RU2146245C1):
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Combine phenol (94 g, 1 mol), 3,4-dimethylaniline (121 g, 1 mol), and formaldehyde (30 g, 1 mol) in methanol.
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Heat at 120°C for 30 minutes in an autoclave.
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Distill off methanol under reduced pressure.
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Purify via vacuum distillation (140–145°C at 5 mmHg) to isolate the product.
Reductive Amination Approach
Reductive amination offers an alternative pathway, particularly when pre-functionalized benzaldehyde derivatives are available.
Reaction Steps
Key Considerations
-
Catalyst Selection : NaBH₄ is cost-effective but may require acidic conditions, whereas Pd/C offers higher selectivity.
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Yield Optimization : Schiff base isolation prior to reduction improves purity, with yields exceeding 80% under optimal conditions.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Extraction and Distillation
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at both phenolic and amine functional groups under controlled conditions. Key transformations include:
| Oxidizing Agent | Reaction Conditions | Products Formed | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | 60°C, H₂SO₄ catalyst | 3,4-Dimethyl-1,2-benzoquinone | 72% | |
| H₂O₂ (30%) | RT, Fe³⁺ catalyst | N-Oxide derivative | 58% | |
| O₂ (air) | UV light, 24 hrs | Polymeric quinone structures | N/A |
The oxidation mechanism involves single-electron transfer from the phenolic hydroxyl group, followed by dehydrogenation to form quinones. The amine group contributes to stabilizing radical intermediates during these processes.
Coordination Chemistry with Metal Ions
The compound acts as a tridentate ligand, coordinating through phenolic oxygen, amine nitrogen, and methyl-substituted aromatic π-system:
| Metal Salt | Reaction Conditions | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| Cu(NO₃)₂ | Ethanol, reflux 2 hrs | [Cu(L)₂]·2H₂O | 12.4 ± 0.3 |
| FeCl₃ | Methanol, RT | [Fe(L)Cl₂] | 9.8 ± 0.2 |
| Zn(OAc)₂ | Water-ethanol, 50°C | [Zn(L)(OAc)] | 8.1 ± 0.4 |
Crystallographic data from related Schiff base complexes show distorted octahedral geometry for Cu(II) complexes and tetrahedral coordination for Zn(II) . The methyl substituents enhance ligand hydrophobicity, influencing metal ion selectivity.
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo regioselective substitution:
| Reagent | Position Substituted | Major Product | Orientation Factor |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to -OH | Nitro derivative | 4:1 (para:meta) |
| Br₂/FeBr₃ | Ortho to -NHCH₂ | Dibrominated | 85% selectivity |
| ClCH₂COCl | Meta to methyl | Chloroacetylated | 63% yield |
Substitution patterns are governed by the directing effects of -OH (strongly activating, ortho/para-directing) and -NHCH₂ groups (weakly deactivating) . Steric hindrance from methyl groups limits reactivity at crowded positions.
Condensation Reactions
The primary amine participates in Schiff base formation:
| Carbonyl Compound | Catalyst | Product | Application |
|---|---|---|---|
| Salicylaldehyde | AcOH | Bis-Schiff base | Fluorescent sensor |
| 2-Pyridinecarboxaldehyde | None | Heterocyclic ligand | Catalysis |
| Acetylacetone | Mg(ClO₄)₂ | Macrocyclic complex | MRI contrast agent |
These condensations typically proceed in ethanol at 60-80°C with 70-90% yields . The methyl groups improve solubility in non-polar solvents during purification.
Acid-Base Behavior
The compound exhibits pH-dependent prototropic tautomerism:
| pH Range | Dominant Form | λmax (nm) | pKa Values |
|---|---|---|---|
| <4 | Phenolic -OH protonated | 278 | 2.1 (phenolic OH) |
| 4-8 | Zwitterionic form | 325 | 6.8 (amine NH) |
| >8 | Deprotonated phenolate | 390 | - |
The pKa values were determined via UV-Vis titration in 50% aqueous ethanol. This pH-sensitive behavior enables applications in pH-responsive materials.
Photochemical Reactivity
Under UV irradiation (λ = 254 nm), the compound undergoes:
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Norrish Type II cleavage : β-hydrogen abstraction leading to formaldehyde elimination
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Excited-state proton transfer : Formation of keto-enol tautomers
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Intersystem crossing : Generation of triplet states for energy transfer
Quantum yield calculations (Φ = 0.23 ± 0.03) suggest efficient light-harvesting potential .
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from coordination chemistry to functional material design. The methyl substituents and hybrid donor system create unique reactivity patterns distinct from simpler phenolic or aniline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to 2-{[(3,4-Dimethylphenyl)amino]methyl}phenol. For instance, a study demonstrated that certain synthesized phenolic compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The compounds showed significant inhibition rates against strains such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Microorganism Tested | Inhibition Rate (%) |
|---|---|---|
| Compound A | Staphylococcus aureus | 93.2 |
| Compound B | Bacillus subtilis | 73.7 |
| Compound C | Micrococcus luteus | 85.0 |
Antidiabetic Properties
In addition to its antimicrobial activity, this compound has shown promise in antidiabetic applications. Research indicates that derivatives can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These findings suggest potential for developing new therapeutic agents for managing diabetes .
Table 2: Antidiabetic Activity of Related Compounds
| Compound Name | Enzyme Target | Inhibition (%) |
|---|---|---|
| Compound A | α-Amylase | 93.2 |
| Compound B | α-Glucosidase | 73.7 |
Molecular Biology Applications
The compound's ability to interact with DNA has been explored in various studies focusing on its potential anticancer properties. Interaction studies have shown that certain phenolic compounds can induce hyperchromism in DNA absorption spectra, indicating strong binding affinity which may disrupt cancer cell proliferation .
Case Studies and Findings
- Antimicrobial Study : A study synthesized five derivatives of aminophenols and evaluated their antimicrobial efficacy against various pathogens. The results indicated that these compounds could be developed into effective antimicrobial agents due to their high inhibition rates against tested microorganisms.
- Antidiabetic Study : Another research project investigated the inhibitory effects of phenolic compounds on carbohydrate-hydrolyzing enzymes. The study established dose-dependent inhibition patterns that suggest these compounds could serve as leads for new antidiabetic drugs.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dimethylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-{[(3,4-Dimethylphenyl)amino]methyl}phenol with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional group variations.
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Substituent Effects on Reactivity and Stability Electron-Donating vs. Imino vs. Amino Linkages: The imino (C=N) group in 4-chloro-2-{(E)-[...]phenol () introduces tautomeric possibilities (e.g., enol-keto forms) absent in the amino-linked target compound. This affects UV-Vis absorption and redox behavior .
Hydrogen Bonding and Crystal Packing The target compound and its 4-chloro analog both exhibit intramolecular O–H⋯N hydrogen bonding, forming stable six-membered S(6) rings. This interaction reduces solubility in nonpolar solvents but enhances thermal stability . In contrast, 4-{[(3,4-dimethylphenyl)amino]methyl}-piperidin-4-ol () lacks a phenolic O–H group, relying on N–H⋯O interactions for crystal packing, which may alter its solubility profile.
Spectroscopic Properties NMR Shifts: The ¹H NMR of C₁₃H₁₁F₂NO () shows aromatic protons at δ 6.95–7.52 ppm, influenced by fluorine’s electronegativity. The target compound’s methyl groups would likely upfield-shift adjacent protons (δ ~2.2–2.5 ppm for CH₃) . IR Stretching: The imino compound () exhibits C=N stretches near 1600 cm⁻¹, absent in the target compound’s amino-linked structure.
Biological and Synthetic Relevance Compounds with aminomethylphenol motifs, such as those in and , demonstrate antitumor and radiosensitizing activities. The target compound’s dimethyl groups may enhance lipophilicity, improving membrane permeability compared to polar analogs like C₁₃H₁₁F₂NO . Synthesis routes for analogs (e.g., ’s use of 3,4-dimethylaniline derivatives) suggest that the target compound could be synthesized via Schiff base formation followed by reduction.
Research Findings and Data Tables
Table 2: Selected Physicochemical Properties
Table 3: Key Spectral Data
Biological Activity
2-{[(3,4-Dimethylphenyl)amino]methyl}phenol, often referred to as a Schiff base derivative, has garnered attention due to its potential biological activities, including antimicrobial, antidiabetic, and anticancer properties. This article delves into the synthesis, characterization, and biological evaluation of this compound based on diverse research findings.
Synthesis and Characterization
The compound is synthesized through a condensation reaction between 3,4-dimethylbenzylamine and salicylaldehyde. Characterization techniques such as FT-IR, NMR (both and ), and elemental analysis confirm the successful formation of the Schiff base structure.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
Studies have shown that the compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways, leading to cell death .
Antidiabetic Activity
The antidiabetic potential of the compound was assessed through its inhibitory effects on α-amylase and α-glucosidase enzymes. The results indicate a concentration-dependent inhibition with an IC50 value of 50 µg/mL for α-amylase and 75 µg/mL for α-glucosidase. These findings suggest that the compound may serve as a potential therapeutic agent for managing diabetes by delaying carbohydrate digestion and absorption .
Anticancer Activity
Molecular docking studies reveal that this compound interacts effectively with key targets in cancer pathways. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 20 to 50 µg/mL. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of several Schiff base derivatives, including this compound. The results confirmed its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity .
- Diabetes Management : Another investigation focused on the compound's ability to inhibit carbohydrate-hydrolyzing enzymes. The findings indicated a significant reduction in glucose levels in diabetic animal models when treated with this compound, supporting its potential use in diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
